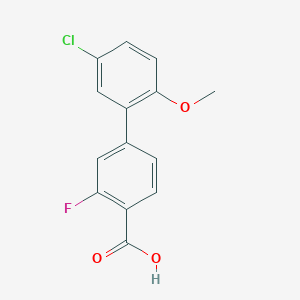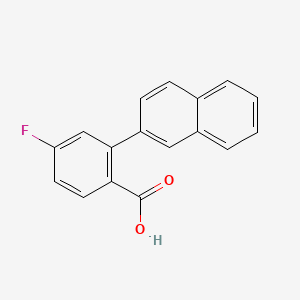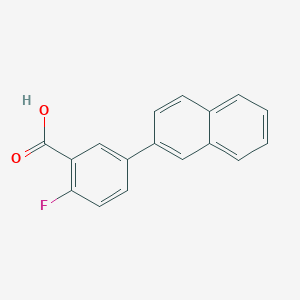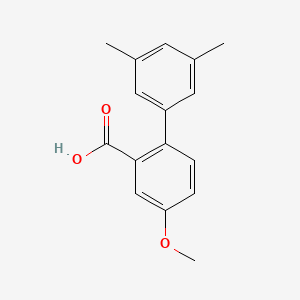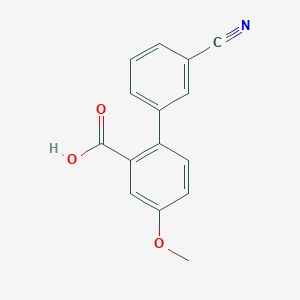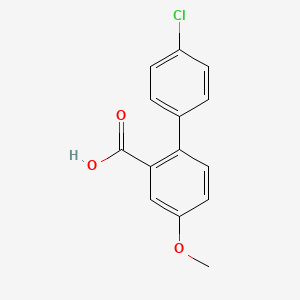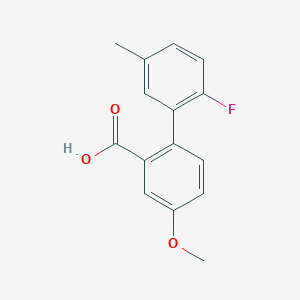
2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid (2FM5MBA) is an important organic compound widely used in scientific research. It is an aromatic carboxylic acid with a molecular formula of C9H9FO2 and a molecular weight of 166.15 g/mol. 2FM5MBA is a colorless solid at room temperature and is soluble in most organic solvents. It has a melting point of 75-77 °C and a boiling point of 248-250 °C. The 2FM5MBA molecule has a dipole moment of 2.45 D and a logP of 2.97.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% is not well understood. However, it is known that 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% can react with a variety of other molecules, including proteins and enzymes. It is thought that it may act as an inhibitor of some enzymes, or as a substrate for some enzymes. Additionally, it is thought that 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% may act as an antioxidant, as it can react with free radicals to form more stable compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% are not well understood. However, it is known that 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% can interact with a variety of proteins and enzymes, which can lead to a variety of different effects. It is believed that 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% may act as an inhibitor of some enzymes, or as a substrate for some enzymes. Additionally, it is thought that 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% may act as an antioxidant, as it can react with free radicals to form more stable compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% in lab experiments include its ability to react with a variety of other molecules, its relatively low cost, and its relatively low toxicity. Additionally, 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% is easy to synthesize and can be used to synthesize a variety of different molecules. The main limitation of using 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% in lab experiments is the lack of understanding of its mechanism of action, as well as its biochemical and physiological effects.
Direcciones Futuras
For research on 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be done to investigate the potential of 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% as an antioxidant, as well as its potential to inhibit or act as a substrate for certain enzymes. Additionally, further research could be done to investigate the potential of 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% as a drug delivery system, as well as its potential to act as a prodrug for certain drugs. Finally, further research could be done to investigate the potential of 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% as a diagnostic marker, as well as its potential to act as a biomarker for certain diseases.
Métodos De Síntesis
2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the Friedel-Crafts acylation of 5-methoxybenzaldehyde with 2-fluoro-5-methylbenzoyl chloride in the presence of anhydrous aluminum chloride. This reaction is usually carried out in dichloromethane or other organic solvents, and the product is then isolated by filtration or recrystallization. Other methods for synthesizing 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% include the reaction of 5-methoxybenzaldehyde with 2-fluoro-5-methylbenzoyl bromide in the presence of anhydrous potassium carbonate, and the reaction of 5-methoxybenzaldehyde with 2-fluoro-5-methylbenzoyl fluoride in the presence of anhydrous potassium carbonate.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as it can be used to synthesize various other compounds. It is also used to study the structure and reactivity of organic molecules, as it can be used to synthesize a variety of different molecules. Additionally, 2-(2-Fluoro-5-methylphenyl)-5-methoxybenzoic acid, 95% is used in the study of drug metabolism, as it can be used to synthesize drugs that can be used to study drug metabolism.
Propiedades
IUPAC Name |
2-(2-fluoro-5-methylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-3-6-14(16)12(7-9)11-5-4-10(19-2)8-13(11)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCPKWBPLVAWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681181 |
Source


|
| Record name | 2'-Fluoro-4-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184620-14-1 |
Source


|
| Record name | 2'-Fluoro-4-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


